
1,1'-Bi(cyclododecylidene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Bi(cyclododecylidene) is a unique organic compound characterized by its two cyclododecylidene rings connected by a single bond. This compound falls under the category of cycloalkanes, which are cyclic hydrocarbons with carbon atoms arranged in a ring structure. Cycloalkanes are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 1,1’-Bi(cyclododecylidene) involves several steps, typically starting with the preparation of cyclododecylidene precursors. One common method involves the use of cyclododecanone, which undergoes a series of reactions including reduction and coupling to form the desired compound. The reaction conditions often involve the use of strong reducing agents and catalysts to facilitate the formation of the bi-cyclic structure.
In industrial settings, the production of 1,1’-Bi(cyclododecylidene) may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
1,1’-Bi(cyclododecylidene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of cyclododecanone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into cyclododecane derivatives.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the cyclododecylidene rings, resulting in halogenated derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., chlorine gas). The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-Bi(cyclododecylidene) has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a model compound for studying cycloalkane chemistry.
Biology: Researchers use 1,1’-Bi(cyclododecylidene) to study the interactions of cyclic hydrocarbons with biological systems, including their effects on cell membranes and protein structures.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific ring structures that can interact with biological targets.
Industry: In industrial applications, 1,1’-Bi(cyclododecylidene) is used in the production of specialty chemicals, polymers, and materials with unique mechanical properties.
Wirkmechanismus
The mechanism by which 1,1’-Bi(cyclododecylidene) exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and cell membranes. The compound’s cyclic structure allows it to fit into specific binding sites, influencing the activity of these targets. The pathways involved in its mechanism of action include signal transduction, enzyme inhibition, and membrane stabilization.
Vergleich Mit ähnlichen Verbindungen
1,1’-Bi(cyclododecylidene) can be compared with other cycloalkanes, such as cyclohexane, cyclooctane, and cyclodecane. While these compounds share similar cyclic structures, 1,1’-Bi(cyclododecylidene) is unique due to its larger ring size and the presence of two interconnected rings. This structural difference imparts distinct chemical and physical properties, making it valuable for specific applications where other cycloalkanes may not be suitable.
Similar compounds include:
Cyclohexane: A six-membered ring cycloalkane known for its stability and use in organic synthesis.
Cyclooctane: An eight-membered ring cycloalkane with applications in polymer chemistry.
Cyclodecane: A ten-membered ring cycloalkane used in the production of lubricants and specialty chemicals.
Eigenschaften
CAS-Nummer |
53416-00-5 |
|---|---|
Molekularformel |
C24H44 |
Molekulargewicht |
332.6 g/mol |
IUPAC-Name |
cyclododecylidenecyclododecane |
InChI |
InChI=1S/C24H44/c1-3-7-11-15-19-23(20-16-12-8-4-1)24-21-17-13-9-5-2-6-10-14-18-22-24/h1-22H2 |
InChI-Schlüssel |
WRZSQZFOUWWQSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCC(=C2CCCCCCCCCCC2)CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


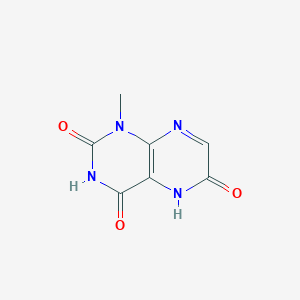

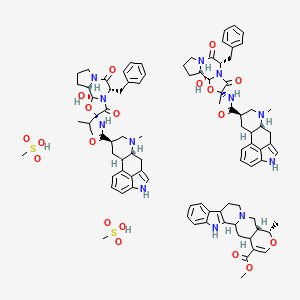
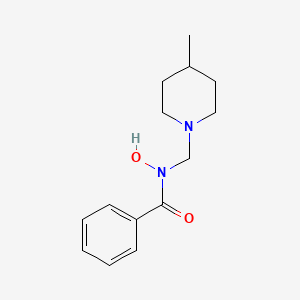
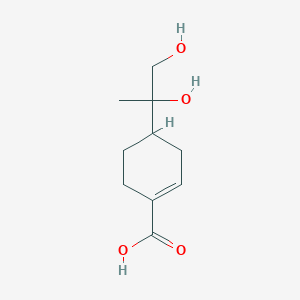
![2,6-Bis[(benzylsulfanyl)methyl]-4-methylphenol](/img/structure/B14651723.png)


![2-[3-(2-Aminoethyl)indol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14651749.png)
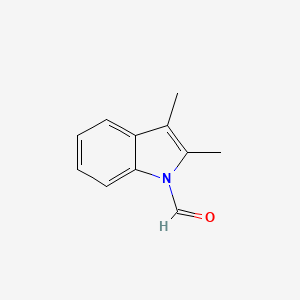
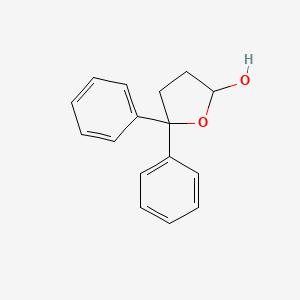

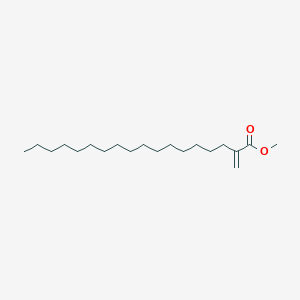
![Ethyl {[2-(hydrazinecarbonyl)phenyl]methyl}hydroxycarbamate](/img/structure/B14651786.png)
